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Compound of Interest

Compound Name: Duartin (-)

Cat. No.: B091278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Duartin (-) is an isoflavonoid found in plant species such as Dalbergia parviflora and Dalbergia

odorifera.[1] As a member of the flavonoid family, Duartin (-) is of interest for its potential

biological activities. Its complete characterization is crucial for further research and

development. These application notes provide detailed protocols for the analytical

characterization of Duartin (-), including its chromatographic separation, structural elucidation,

and evaluation of its potential biological activities.

Physicochemical Properties of Duartin (-)
A summary of the key physicochemical properties of Duartin (-) is presented in Table 1. This

information is fundamental for the design of appropriate analytical methods.
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Property Value Source

Molecular Formula C₁₈H₂₀O₆ --INVALID-LINK--[1]

Molecular Weight 332.3 g/mol --INVALID-LINK--[1]

IUPAC Name

(3S)-3-(3-hydroxy-2,4-

dimethoxyphenyl)-8-methoxy-

3,4-dihydro-2H-chromen-7-ol

--INVALID-LINK--[1]

Class Isoflavonoid --INVALID-LINK--[1]

Chromatographic Analysis: Ultra-High-Performance
Liquid Chromatography (UHPLC)
UHPLC is a sensitive and rapid technique for the separation and quantification of Duartin (-) in
plant extracts or other matrices. The following protocol is adapted from methods used for the

analysis of flavonoids in Dalbergia species.[2][3][4]

Experimental Protocol
1.1. Sample Preparation:

Extract the plant material (e.g., leaves, heartwood) with 70% methanol using ultrasonication

for 45 minutes.

Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before

injection.

1.2. UHPLC-PDA Conditions:

Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

Mobile Phase:

A: 0.1% Formic acid in Water

B: Acetonitrile

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/6710727
https://pubchem.ncbi.nlm.nih.gov/compound/6710727
https://pubchem.ncbi.nlm.nih.gov/compound/6710727
https://pubchem.ncbi.nlm.nih.gov/compound/6710727
https://www.benchchem.com/product/b091278?utm_src=pdf-body
https://www.researchgate.net/publication/372440101_Comprehensive_standardization_and_rapid_quality_evaluation_of_isoflavones_and_isoflavone_glycosides_from_Dalbergia_sissoo_by_ultra-high-performance_liquid_and_thin_layer_chromatography_analysis_with_t
https://www.mdpi.com/1420-3049/25/2/389
https://pubmed.ncbi.nlm.nih.gov/31963485/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gradient Elution:

0-5 min: 10-25% B

5-15 min: 25-50% B

15-20 min: 50-80% B

20-25 min: 80-10% B (re-equilibration)

Flow Rate: 0.3 mL/min

Column Temperature: 30°C

Detection: Photodiode Array (PDA) detector at 280 nm.

1.3. Data Presentation:

Parameter Value

Linearity (r²) > 0.9980

Intra-day Precision (RSD%) < 5.0%

Inter-day Precision (RSD%) < 5.0%

Recovery (%) 94.18–101.97%

Limit of Quantitation (LOQ) 0.256 to 18.840 ng/mL

Note: The quantitative data presented is based on a validated method for 17 flavonoids in

Dalbergia odorifera and should be validated specifically for Duartin (-).[3][4]

Experimental Workflow
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Sample Preparation UHPLC Analysis Data Processing

Plant Material Ultrasonic Extraction
(70% Methanol)

Filtration
(0.22 µm) UHPLC-PDA System Data Acquisition

(280 nm) Quantification

Click to download full resolution via product page

A streamlined workflow for the UHPLC analysis of Duartin (-).

Structural Elucidation
The definitive structure of Duartin (-) is determined using a combination of mass spectrometry

and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry, particularly in the negative ion mode, is

effective for the analysis of flavonoids.

Experimental Protocol:

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

Instrumentation: Couple the UHPLC system to a quadrupole time-of-flight (Q-TOF) mass

spectrometer.

Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data. For MS/MS, select the

[M-H]⁻ ion as the precursor.

Data Presentation: Expected Fragmentation

Precursor Ion (m/z) Fragment Ions (m/z) Interpretation

[M-H]⁻ : 331.11 316.08, 179.07, 151.04
Loss of CH₃, Retro-Diels-Alder

(RDA) fragmentation
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Note: The fragmentation pattern of isoflavonoids often involves the loss of small neutral

molecules like CH₃, H₂O, and CO, as well as characteristic retro-Diels-Alder (RDA) cleavage of

the C-ring.[5]

Logical Relationship of MS Fragmentation

Duartin (-)
C₁₈H₂₀O₆

MW: 332.3

[M-H]⁻
m/z 331.11

 ESI (-) 

[M-H-CH₃]⁻
m/z 316.08

 -CH₃ 

RDA Fragment 1
m/z 179.07

 RDA 

RDA Fragment 2
m/z 151.04

 RDA 

Click to download full resolution via product page

Proposed MS fragmentation pathway for Duartin (-).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the complete structural assignment of Duartin
(-).

Experimental Protocol:

Sample Preparation: Dissolve a purified sample of Duartin (-) (5-10 mg) in a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC).
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Data Presentation: ¹³C NMR Chemical Shifts

A ¹³C NMR spectrum of Duartin has been reported in CDCl₃.[6] The chemical shifts provide a

fingerprint of the carbon skeleton.

Carbon Atom
Chemical Shift (ppm)
(Predicted/Reference)

C-2 ~68

C-3 ~32

C-4 ~28

C-4a ~115

C-5 ~108

C-6 ~103

C-7 ~158

C-8 ~148

C-8a ~155

C-1' ~118

C-2' ~158

C-3' ~105

C-4' ~158

C-5' ~98

C-6' ~132

OCH₃ (at C-8) ~56

OCH₃ (at C-2') ~60

OCH₃ (at C-4') ~55
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Note: The specific assignments require 2D NMR data. The values are approximate based on

typical isoflavonoid spectra and available data.

Biological Activity Assays
While specific biological activities for Duartin (-) are not extensively documented, its

isoflavonoid structure suggests potential antioxidant and cytotoxic properties. The following are

standard protocols to evaluate these activities.

Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the

stable DPPH radical.

Experimental Protocol:

Prepare a stock solution of Duartin (-) in methanol.

In a 96-well plate, add various concentrations of Duartin (-) to a methanolic solution of

DPPH (1,1-diphenyl-2-picrylhydrazyl).

Incubate the plate in the dark for 30 minutes at room temperature.

Measure the absorbance at 517 nm using a microplate reader.

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Ascorbic acid or Rutin can be used as a positive control.[7][8]

Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.

Experimental Protocol:

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of Duartin (-) for 24, 48, or 72 hours.
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well

and incubate for 3-4 hours.

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan

crystals.

Measure the absorbance at 570 nm.

Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation: Biological Activity

Assay Endpoint Example Positive Control

DPPH Scavenging IC₅₀ (µM) Ascorbic Acid, Rutin

MTT Cytotoxicity IC₅₀ (µM) Doxorubicin

Potential Signaling Pathway Involvement
Given that many flavonoids exhibit anticancer properties through the modulation of key cellular

signaling pathways, it is plausible that Duartin (-) may also exert its effects through similar

mechanisms. Further research would be required to confirm this.

Potential Target Pathways

Duartin (-)

Apoptosis Induction

?

Cell Cycle Arrest

?

Inhibition of Angiogenesis

?

Click to download full resolution via product page

Hypothesized signaling pathways potentially affected by Duartin (-).
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Conclusion
The analytical techniques and protocols outlined in these application notes provide a

comprehensive framework for the characterization of Duartin (-). The combination of UHPLC

for separation and quantification, along with mass spectrometry and NMR spectroscopy for

structural elucidation, will ensure a thorough chemical characterization. The suggested

bioassays offer a starting point for investigating the pharmacological potential of this

isoflavonoid. Further research is warranted to fully elucidate the biological activities and

mechanisms of action of Duartin (-).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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